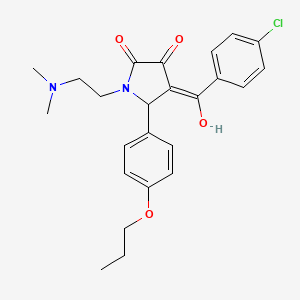

4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one

Descripción

The compound 4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by:

- Aroyl group: 4-chlorobenzoyl at position 2.

- N-substituent: 2-(dimethylamino)ethyl at position 1.

- Aryl group: 4-propoxyphenyl at position 3.

Propiedades

IUPAC Name |

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN2O4/c1-4-15-31-19-11-7-16(8-12-19)21-20(22(28)17-5-9-18(25)10-6-17)23(29)24(30)27(21)14-13-26(2)3/h5-12,21,28H,4,13-15H2,1-3H3/b22-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAJRBTWTHEOAA-LSDHQDQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a cyclization reaction involving a suitable precursor such as a substituted acyl chloride and an amine.

Substitution Reactions:

Dimethylaminoethyl Substitution: The dimethylaminoethyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.

Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.

Propoxyphenyl Substitution: The propoxyphenyl group can be introduced through etherification reactions using 4-propoxyphenol and an appropriate activating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols or amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.

Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Aplicaciones Científicas De Investigación

4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays.

Medicine: It has potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural Variations

Key structural differences among analogs are summarized in Table 1:

Table 1: Structural Comparison of Pyrrolone Derivatives

Key Observations :

- The N-substituent varies significantly: dimethylaminoethyl (target), hydroxypropyl (compound 44), diethylaminoethyl (compound in ), and dimethylaminopropyl (381681-03-4). These modifications influence solubility and bioavailability.

- Aroyl groups differ in substitution patterns (e.g., chloro, methoxy, methyl), affecting electronic properties and binding affinity.

- Aryl groups at position 5 include propoxyphenyl (target), isopropylphenyl (compound 44), and heteroaromatic pyridinyl (compound in ), altering steric and electronic interactions .

Pharmacological Activity

- Thiophene-containing pyrrolones : Exhibit "promising pharmacological activity" (exact mechanism unspecified) .

- Pyridinyl-substituted analogs : Marketed as intermediates for drug development (e.g., ) .

- Diethylaminoethyl-substituted derivatives: May enhance CNS penetration due to increased lipophilicity .

Actividad Biológica

4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure incorporates various functional groups, which may contribute to its interaction with biological systems. This article reviews the known biological activities of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its structural components:

- IUPAC Name : 4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one

- Molecular Formula : C22H24ClN2O3

- Molecular Weight : 396.89 g/mol

The presence of the chlorobenzoyl and dimethylamino groups suggests potential interactions with various biochemical pathways.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and proliferation.

Biological Activity Overview

Research indicates several areas where this compound exhibits notable biological activity:

- Antitumor Activity : Initial studies suggest that the compound may possess antitumor properties, inhibiting the growth of cancer cell lines through apoptosis induction.

- Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.

- Neuroprotective Effects : There is emerging evidence suggesting that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Neuroprotective | Reduction of oxidative stress in neurons |

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that 4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one significantly inhibited cell growth in a dose-dependent manner. The mechanism was linked to the induction of apoptosis, with increased levels of pro-apoptotic markers observed in treated cells.

Case Study 2: Antimicrobial Efficacy

In a series of antimicrobial assays, the compound was tested against a panel of bacteria. Results indicated that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 3: Neuroprotective Properties

Research exploring the neuroprotective effects revealed that the compound could mitigate neuronal damage induced by oxidative stress in vitro. This was assessed using primary neuronal cultures exposed to hydrogen peroxide, where treatment with the compound resulted in decreased cell death and preservation of mitochondrial function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.